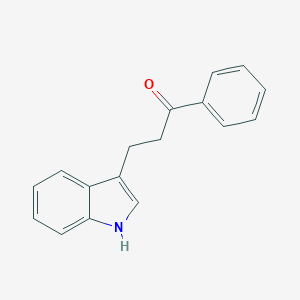

2-(3-Indolyl)ethylphenyl ketone

Description

Overview of the Indole (B1671886) Derivative Class in Chemical and Biological Research

The indole nucleus, a structural motif composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of chemical and biological research. wisdomlib.orgnih.govresearchgate.net This aromatic heterocyclic system is not merely a synthetic curiosity but a prevalent scaffold in a vast number of natural products and pharmacologically significant molecules. wisdomlib.orgrsc.org Its presence in essential amino acids like tryptophan underscores its fundamental role in biology, serving as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin. nih.gov

In medicinal chemistry, indole derivatives are recognized as a "privileged scaffold" due to their ability to bind to multiple receptors with high affinity, making them a focal point in modern drug discovery. researchgate.netresearchgate.net The structural versatility of the indole ring allows for the development of compounds with a broad spectrum of biological activities. researchgate.netmdpi.com Researchers have extensively documented the therapeutic potential of indole-based compounds, which includes anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. researchgate.netmdpi.com The ability of these derivatives to target diverse biological pathways, such as inhibiting tubulin polymerization in cancer cells or acting on the central nervous system, has cemented their importance in the ongoing quest for novel and effective therapeutic agents. wisdomlib.orgmdpi.com

Structural Characteristics of 2-(3-Indolyl)ethylphenyl Ketone within Indole-Ketone Compounds

Within the extensive family of indole derivatives, those incorporating a ketone moiety represent a significant subclass. The compound this compound, with the chemical formula C₁₈H₁₅NO, possesses a distinct set of structural features. ontosight.ai Its architecture is defined by an indole ring linked to a phenyl ketone group, but crucially, this connection is mediated by an ethyl (-CH₂CH₂-) spacer at the C3 position of the indole nucleus. ontosight.ai

This ethyl bridge distinguishes it from more direct conjugates like 3-acetylindole, where a carbonyl group is directly attached to the indole ring, or various α-(3-indolyl) ketones. researchgate.netchemijournal.com The presence of the flexible ethyl linker in this compound introduces specific conformational possibilities that can influence its interaction with biological targets compared to its more rigid counterparts. The structure combines the key pharmacophore of the 3-substituted indole with a phenyl ketone, a feature also found in other biologically active molecules. ontosight.ai

Historical Context of Research on 3-Substituted Indole Derivatives Bearing Ketone Moieties

Research into 3-substituted indole derivatives bearing ketone functionalities has a rich history, driven by the accessibility of the C3 position of the indole ring for electrophilic substitution. researchgate.net Early and common methods for introducing a ketone group involved the Friedel-Crafts acylation of indole. For instance, the reaction of indole with acetic anhydride (B1165640) or acetyl chloride yields 3-acetylindole, a fundamental indole-ketone derivative. chemijournal.com

Over the decades, synthetic methodologies have evolved to become more sophisticated, allowing for greater control and diversity in the structures produced. The development of new catalytic systems has been a significant theme. For example, indium trichloride (B1173362) was identified as an effective catalyst for the Friedel-Crafts acetylation of indole. chemijournal.com More recent research has focused on developing regioselective methods to synthesize various α-(3-indolyl) ketones, tackling the challenge of controlling the position of substitution. researchgate.net The synthesis of related structures, such as 2-indolyl ketones, has also been a subject of investigation for several decades, with early reports on their synthesis and anticancer screening dating back to the 1970s. nih.gov This long-standing interest highlights the perceived importance of the indole-ketone scaffold in developing new chemical entities.

Current Research Landscape and Significance of this compound

The current research landscape for this compound and related compounds is primarily situated within the domain of drug discovery and medicinal chemistry. ontosight.ai The compound is recognized as a subject of interest due to its unique structure and its potential biological activities. ontosight.ai Preliminary research has explored its potential anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for further investigation in the development of new therapeutic agents. ontosight.ai

The significance of this and structurally similar compounds is underscored by ongoing efforts to synthesize novel indole derivatives for biological evaluation. rsc.org For instance, research on related 2-aryl-2-(3-indolyl)acetohydroxamates has shown activity against drug-resistant cancer cells, highlighting the potential of the 3-substituted indole scaffold to overcome clinical challenges like multidrug resistance. nih.govnih.gov The development of efficient synthetic protocols for related structures, such as the one-step synthesis of C3-substituted indoles via the functionalization of saturated ketones, further demonstrates the active and evolving nature of this research area. rsc.org The synthesis of 2-(indol-3-yl)-ethanone-based compounds via Weinreb amides is another modern approach to creating these valuable ketone derivatives. researchgate.net Collectively, these efforts indicate that this compound is part of a significant class of molecules being actively explored for their potential to yield new and effective pharmaceuticals. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

13993-17-4 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C17H15NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2 |

InChI Key |

GZKDISGFBPIGGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CNC3=CC=CC=C32 |

Other CAS No. |

13993-17-4 |

Synonyms |

2-(3-indolyl)ethylphenyl ketone 2-IEPK |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 3 Indolyl Ethylphenyl Ketone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

High-resolution NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive insights into the molecular framework of 2-(3-Indolyl)ethylphenyl ketone.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) ring, the ethyl bridge, and the phenyl ketone group. The indole N-H proton typically appears as a broad singlet far downfield (δ 8.0-8.5 ppm). The proton at the C2 position of the indole ring resonates as a singlet around δ 7.2-7.4 ppm. The aromatic protons on the indole's benzene (B151609) ring (H-4, H-5, H-6, H-7) appear in the δ 7.0-7.8 ppm region with characteristic coupling patterns. youtube.com The two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-) would likely appear as two distinct triplets around δ 3.0-3.5 ppm, deshielded by the adjacent indole ring and carbonyl group. uobasrah.edu.iq The protons of the phenyl ring attached to the carbonyl group are deshielded, with the ortho-protons (H-2', H-6') appearing around δ 7.9-8.1 ppm and the meta- (H-3', H-5') and para- (H-4') protons resonating between δ 7.4-7.7 ppm. spectrabase.com

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is the most deshielded, with a characteristic signal in the δ 195-200 ppm range for aryl ketones. cdnsciencepub.com The carbons of the phenyl ring typically appear between δ 128-138 ppm. For the indole moiety, C2 is expected around δ 122-125 ppm, while C3, being substituted, would be found near δ 112-115 ppm. The other indole carbons (C3a, C4, C5, C6, C7, C7a) resonate in the δ 110-137 ppm range. youtube.comjournals.co.za The two aliphatic carbons of the ethyl bridge would have signals in the δ 25-45 ppm region.

Below are the predicted NMR data tables for this compound.

Interactive Table: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1 | br s | 1H | Indole N-H |

| ~8.0 | d | 2H | H-2', H-6' (Phenyl) |

| ~7.6 | d | 1H | H-4 (Indole) |

| ~7.5 | t | 1H | H-4' (Phenyl) |

| ~7.4 | t | 2H | H-3', H-5' (Phenyl) |

| ~7.3 | d | 1H | H-7 (Indole) |

| ~7.2 | s | 1H | H-2 (Indole) |

| ~7.1 | t | 1H | H-6 (Indole) |

| ~7.0 | t | 1H | H-5 (Indole) |

| ~3.3 | t | 2H | -CO-CH₂ - |

| ~3.1 | t | 2H | Indolyl-CH₂ - |

Interactive Table: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | C=O (Ketone) |

| ~137 | C-1' (ipso-Phenyl) |

| ~136 | C-7a (Indole) |

| ~133 | C-4' (Phenyl) |

| ~129 | C-3', C-5' (Phenyl) |

| ~128 | C-2', C-6' (Phenyl) |

| ~127 | C-3a (Indole) |

| ~123 | C-2 (Indole) |

| ~122 | C-6 (Indole) |

| ~120 | C-5 (Indole) |

| ~119 | C-4 (Indole) |

| ~113 | C-3 (Indole) |

| ~111 | C-7 (Indole) |

| ~39 | -CO-C H₂- |

| ~25 | Indolyl-C H₂- |

Vibrational Spectroscopy (e.g., FTIR) for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the FTIR spectrum provides a unique "molecular fingerprint."

Key characteristic absorption bands are expected as follows:

N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.netresearchgate.net

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ arise from the C-H stretching vibrations of both the indole and phenyl rings.

Aliphatic C-H Stretch: Bands in the 2960-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl bridge. libretexts.org

C=O Stretch: A very strong and sharp absorption band is expected for the ketone carbonyl group. Due to conjugation with the phenyl ring, this band is typically shifted to a lower wavenumber, appearing in the 1685-1666 cm⁻¹ range. spcmc.ac.inorgchemboulder.comspectroscopyonline.com

Aromatic C=C Stretch: Multiple sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings. researchgate.net

C-N Stretch: Absorptions in the 1350-1250 cm⁻¹ region can be attributed to the C-N stretching of the indole ring. specac.com

Interactive Table: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | Indole |

| ~3060 | Medium | Aromatic C-H Stretch | Indole & Phenyl Rings |

| ~2940 | Medium | Aliphatic C-H Stretch | Ethyl Bridge |

| ~1685 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~1600, 1580, 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~1265 | Medium | C-CO-C Stretch | Aryl Ketone |

| ~750 | Strong | C-H Bending | ortho-disubstituted (Indole) & Monosubstituted (Phenyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores. This compound possesses two primary chromophores: the indole ring system and the phenyl ketone moiety.

High-Resolution Mass Spectrometry (MS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound (C₁₆H₁₅NO), the calculated exact mass is 249.1154 g/mol .

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a valuable tool for structural elucidation. The major fragmentation pathways for ketones are driven by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgjove.com

α-Cleavage: Two primary α-cleavage events are possible. Cleavage of the bond between the carbonyl and the phenyl group would result in the loss of a phenyl radical (•C₆H₅) to give an ion at m/z 172. Alternatively, and more favorably, cleavage of the bond between the carbonyl and the ethyl group would form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 , which is often the base peak in the spectrum of aryl ketones. jove.com

Benzylic Cleavage: Another characteristic fragmentation involves the cleavage of the C-C bond beta to the indole ring, which is analogous to a benzylic cleavage. This would generate the stable 3-methylindole (B30407) cation radical, which rearranges to the quinolinium cation or a related structure at m/z 130 . scirp.orgacs.org This fragment is a hallmark of 3-substituted indoles. nih.gov

Further Fragmentation: The ion at m/z 130 can further lose a molecule of hydrogen cyanide (HCN) to produce a fragment at m/z 103. scirp.org

Interactive Table: Predicted MS Fragmentation Data

| m/z | Proposed Fragment Ion | Description |

| 249 | [C₁₆H₁₅NO]⁺ | Molecular Ion [M]⁺ |

| 172 | [M - C₆H₅]⁺ | Loss of phenyl radical via α-cleavage |

| 130 | [C₉H₈N]⁺ | Formation of indolyl-methyl cation via β-cleavage |

| 105 | [C₇H₅O]⁺ | Formation of benzoyl cation via α-cleavage (likely base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Structure and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. acs.org For this compound, this analysis would provide definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Key structural insights that would be gained include the planarity of the indole and phenyl rings and the specific spatial arrangement of the ethyl linker. nih.gov Of particular interest would be the potential for intermolecular interactions. The indole N-H group is a hydrogen bond donor, and the ketone's carbonyl oxygen is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing would be stabilized by intermolecular N-H···O=C hydrogen bonds, potentially forming chains or dimeric structures that link the molecules into a supramolecular architecture. mdpi.com Such analyses on related indole derivatives have confirmed the prevalence of these stabilizing interactions. rsc.orgresearchgate.net

Advanced Chromatographic-Mass Spectrometric Coupling for Trace Analysis (e.g., GC-MS, LC-MS)

Coupled chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of specific compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro this compound may possess sufficient volatility for GC analysis, potentially after silylation of the N-H group to improve thermal stability and chromatographic peak shape. oup.com In a GC-MS system, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS provides a mass spectrum for each separated component, allowing for positive identification by matching the fragmentation pattern and retention time against a known standard or library. notulaebotanicae.rooup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique, particularly for compounds that are non-volatile or thermally labile. nih.gov Reversed-phase HPLC would effectively separate this compound from mixtures based on its moderate polarity. The compound would then be ionized (e.g., using electrospray ionization or atmospheric pressure chemical ionization) and detected by the mass spectrometer. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) can be employed for highly selective and sensitive quantification by monitoring a specific fragmentation transition (e.g., m/z 249 → 105), making it an invaluable tool for trace analysis in complex matrices like biological fluids or environmental samples. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 3 Indolyl Ethylphenyl Ketone

Quantum Chemical Calculations (Density Functional Theory, DFT) for Molecular Geometry, Electronic Structure, and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic structure of 2-(3-Indolyl)ethylphenyl ketone. acs.orgnih.gov These calculations provide insights into the molecule's three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons.

Electronic Structure and Properties: The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ijrar.org Natural Bond Orbital (NBO) analysis can further explain charge delocalization within the molecule. ijrar.org

| Calculated Property | Typical DFT Functional/Basis Set | Significance |

|---|---|---|

| Optimized Molecular Geometry (Bond Lengths, Bond Angles) | B3LYP/6-311++G(d,p) | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | Indicates chemical reactivity and electronic excitation energy. |

| Mulliken Atomic Charges | B3LYP/6-31+G(d,p) | Describes the electron distribution among atoms. |

| Dipole Moment | B3LYP/6-31+G(d,p) | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic signatures of this compound, which aids in its experimental characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict chemical shifts with reasonable accuracy. nih.gov For ketones, the ¹³C NMR peak for the carbonyl carbon is typically found in the 190-215 ppm range. libretexts.org Protons adjacent to the carbonyl group are deshielded and appear at around 2.0-2.5 ppm in the ¹H NMR spectrum. libretexts.orglibretexts.org

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies observed in an infrared (IR) spectrum. These predictions help in assigning the experimental vibrational bands to specific functional groups. For example, the characteristic C=O stretching frequency for a ketone is a strong indicator of its presence.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This provides information about the chromophores within the molecule.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Typical Predicted Values for Similar Structures |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT | Protons α to C=O: ~2.0-2.5 ppm; Aromatic protons: ~7-8 ppm |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT | C=O carbon: ~190-215 ppm |

| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | C=O stretch: ~1680-1720 cm⁻¹ |

| UV-Vis | Absorption Maxima (λ_max) | TD-DFT | Dependent on conjugation and solvent |

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profiling

Computational chemistry plays a crucial role in understanding the mechanisms of reactions involving this compound. A key synthetic route to this compound is the Friedel-Crafts acylation of indole (B1671886). nih.govresearchgate.netorganic-chemistry.org

Molecular Docking Studies for Protein-Ligand Interactions with Biological Targets

Given that many indole derivatives exhibit biological activity, molecular docking is a valuable computational technique to predict how this compound might interact with biological targets such as proteins and enzymes. nih.govmdpi.commdpi.com

In a typical molecular docking study, the three-dimensional structure of the ligand (this compound) is placed into the binding site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding score or energy. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com For instance, studies on similar indole derivatives have explored their interactions with targets like peroxisome proliferator-activated receptor alpha (PPARα) and various protein kinases. researchgate.netgoogle.commdpi.com

Molecular Dynamics (MD) Simulations to Assess Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of the ligand and the protein over time, providing insights into the conformational stability of the ligand within the binding site and the dynamics of the protein-ligand complex. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to refine the binding poses predicted by docking.

In Silico Prediction of Pharmacokinetic Parameters (e.g., absorption, distribution, metabolism for research)

In the early stages of drug discovery research, computational methods are used to predict the pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govmdpi.com These in silico predictions help to assess the drug-likeness of a compound. researchgate.net

Various computational models can predict parameters such as:

Absorption: Lipophilicity (logP) and aqueous solubility (logS) are key predictors of a molecule's ability to be absorbed.

Distribution: The extent to which a molecule distributes into different tissues can be estimated.

Metabolism: Predictions can be made about which metabolic enzymes are likely to act on the compound. For indole derivatives, metabolism can occur at various positions on the indole ring. wikipedia.org

| Pharmacokinetic Parameter | Predicted Property | Significance in Research |

|---|---|---|

| Absorption | LogP, LogS | Indicates potential for oral bioavailability. |

| Distribution | Plasma Protein Binding | Affects the amount of free compound available to act on its target. |

| Metabolism | Cytochrome P450 Inhibition/Induction | Predicts potential for drug-drug interactions. |

| Drug-Likeness | Lipinski's Rule of Five | Assesses if the compound has properties that would make it a likely orally active drug in humans. |

Mechanistic Investigations of Non Clinical Biological Activities of 2 3 Indolyl Ethylphenyl Ketone and Its Derivatives

Cellular and Molecular Mechanisms of Anti-Proliferative Effects (In Vitro)

Indole (B1671886) derivatives have been a significant area of research in the development of novel anti-cancer agents. Their ability to interfere with cancer cell proliferation is attributed to a variety of cellular and molecular mechanisms, including the regulation of the cell cycle and the induction of programmed cell death.

Cell Cycle Regulation and Arrest

A crucial mechanism by which indole derivatives exert their anti-proliferative effects is through the disruption of the normal cell cycle progression in cancer cells. Research on various indole compounds has demonstrated their ability to induce cell cycle arrest at different phases, thereby preventing cell division and proliferation.

For instance, certain [(2-Phenylindol-3-yl)methylene]propanedinitriles have been shown to inhibit the growth of breast cancer cells by arresting the cell cycle in the G2/M phase. This blockade of the cell cycle is a critical step that can lead to the initiation of apoptosis. Similarly, other indole derivatives, such as Indole-3-carbinol (I3C), have been observed to induce a G1 cell cycle arrest in human breast and prostate cancer cells. nih.govnih.govnih.gov This G1 arrest is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of CDKs such as CDK2 and CDK6. nih.govwikipedia.org Studies on the human lung adenocarcinoma A549 cell line revealed that the natural indole alkaloid cryptolepine (B1217406) can induce a G1-phase block at lower concentrations and an S-phase and G2/M-phase block at higher concentrations. nih.gov Furthermore, diosgenin, a steroidal sapogenin, has been found to induce G2/M phase arrest in human breast cancer cells by modulating the Cdc25C-Cdc2-cyclin B pathway. nih.gov

The specific effects of 2-(3-Indolyl)ethylphenyl ketone on cell cycle regulation are not yet fully elucidated in the public domain. However, based on the activity of structurally related indole compounds, it is plausible that it may also interfere with cell cycle progression.

Table 1: Effects of Indole Derivatives on Cell Cycle Regulation in Cancer Cells

| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle | Key Molecular Targets/Pathways |

| [(2-Phenylindol-3-yl)methylene]propanedinitriles | MDA-MB 231, MCF-7 (Breast Cancer) | G2/M Phase Arrest | Not specified |

| Indole-3-carbinol (I3C) | THP-1 (AML), Prostate Cancer Cells, Breast Cancer Cells | G1 Phase Arrest | Upregulation of p21, p27, p53; Downregulation of CDK2, CDK6 nih.govnih.govwikipedia.org |

| Cryptolepine | A549 (Lung Adenocarcinoma) | G1, S, and G2/M Phase Arrest (dose-dependent) | p53-dependent and -independent pathways nih.gov |

| Diosgenin | MCF-7, Hs578T (Breast Cancer) | G2/M Phase Arrest | Activation of Chk1 kinase, modulation of Cdc25C-Cdc2-cyclin B pathway nih.gov |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A hallmark of many anti-cancer agents is their ability to induce apoptosis in malignant cells. Indole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.

The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. mdpi.comresearchgate.net Research has shown that certain indole derivatives can activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. nih.gov For example, Indole-3-carbinol (I3C) has been demonstrated to induce apoptosis in lung cancer cells through the activation of the caspase-8 pathway, which is often associated with the extrinsic death receptor pathway. nih.gov In other instances, RGD peptides have been found to directly activate procaspase-3. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is also a common target for indole compounds. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Shifting the balance in favor of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent caspase activation. Diosgenin, for example, induces apoptosis in breast cancer cells by down-regulating the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and activation of the caspase signaling cascade. nih.gov

While direct studies on this compound are limited, the established pro-apoptotic mechanisms of related indole derivatives suggest that it may also induce cancer cell death through caspase activation and modulation of the Bcl-2 protein family.

Table 2: Apoptosis Induction by Indole Derivatives

| Compound/Derivative | Cell Line(s) | Apoptotic Pathway | Key Molecular Events |

| Indole-3-carbinol (I3C) | A549 (Lung Cancer) | Extrinsic (Caspase-8 mediated) | Activation of p53, increased Fas mRNA, cleavage of caspase-8, -9, -3, and PARP nih.gov |

| Diosgenin | MCF-7, Hs578T (Breast Cancer) | Intrinsic (Mitochondrial) | Down-regulation of Bcl-2, release of cytochrome c, caspase activation nih.gov |

| RGD Peptides | MCF-7 (Breast Carcinoma) | Direct Caspase Activation | Direct autoprocessing and activation of procaspase-3 nih.gov |

Inhibition of Cellular Migration and Invasion

The metastatic spread of cancer cells to distant organs is a major cause of mortality. This process involves the migration and invasion of cancer cells, which requires the remodeling of the cytoskeleton and interaction with the extracellular matrix. Some indole derivatives have shown potential in inhibiting these processes.

Mechanistic Pathways of Anti-Inflammatory Action (In Vitro)

Chronic inflammation is a key factor in the development and progression of various diseases. The anti-inflammatory properties of certain compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are major contributors to inflammation through the production of prostaglandins (B1171923) and leukotrienes, respectively. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. Studies on 1,3-dihydro-2H-indolin-2-one derivatives bearing α, β-unsaturated ketones have demonstrated their potential as COX-2 inhibitors. nih.gov For example, certain derivatives showed good COX-2 inhibitory activities with IC50 values in the low micromolar range. nih.gov Similarly, some isoxazole (B147169) derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX). nih.gov

Although direct evidence for this compound is not available, its structural similarity to indolin-2-one derivatives suggests that it could potentially exert anti-inflammatory effects through the inhibition of COX and/or LOX enzymes.

Table 3: In Vitro Anti-Inflammatory Activity of Related Compounds

| Compound Class | Target Enzyme | Assay System | Potency (IC50) |

| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 | In vitro enzyme inhibition assay | 2.35 - 3.34 µM for active compounds nih.gov |

| Isoxazole derivatives | 5-LOX | In vitro enzyme inhibition assay | 8.47 µM for the most potent compound nih.gov |

Mechanistic Insights into Antimicrobial Activity (In Vitro)

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds with activity against a range of microbial pathogens. nih.govasm.org

Studies on 3-alkylidene-2-indolone derivatives have shown their potential as antimicrobial agents. mdpi.comscilit.com These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains of Staphylococcus aureus. mdpi.com

Disruption of DNA Replication and Protein Synthesis

A key mechanism by which some antimicrobial agents function is by inhibiting essential cellular processes such as DNA replication and protein synthesis. Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and some amino acids. wikipedia.orgresearchgate.netpatsnap.com Inhibition of DHFR disrupts DNA replication and cell growth, making it an attractive target for antimicrobial drugs. wikipedia.orgresearchgate.netpatsnap.com

Some 3-alkylidene-2-indolone derivatives have been suggested to act as DHFR inhibitors. mdpi.com Molecular docking studies have supported this hypothesis, indicating that these compounds may bind to the active site of bacterial DHFR. mdpi.com For instance, trimethoprim (B1683648) and pyrimethamine (B1678524) are well-known DHFR inhibitors that competitively inhibit the enzyme. patsnap.comnih.gov While direct experimental evidence for this compound as a DHFR inhibitor is lacking, its structural relationship to 2-indolone derivatives makes this a plausible mechanism of antimicrobial action.

Table 4: Antimicrobial Activity and Potential Mechanism of Indole Derivatives

| Compound Class/Derivative | Target Organism(s) | Proposed Mechanism | Supporting Evidence |

| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus, Gram-negative bacteria | DHFR Inhibition | Molecular docking studies mdpi.com |

| Indole-triazole derivatives | Staphylococcus aureus (including MRSA), Candida species | Not specified | Broad-spectrum activity with MICs of 3.125-50 µg/mL nih.gov |

| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | Inhibition of quorum sensing/biofilm formation | Reduction in the expression of abaI and abaR genes asm.org |

Modulation of Microbial Cellular Metabolism

The indole nucleus, the core structure of this compound, is a significant signaling molecule in microbial communities and is subject to extensive metabolic modification by microorganisms. nih.gov Bacteria, particularly those in the gut microbiome, can metabolize tryptophan into indole and a variety of its derivatives, including indole-3-acetic acid (IAA), indole-3-propionic acid, and indole-3-aldehyde. nih.gov These microbial metabolites are not merely waste products; they are crucial signaling molecules that can influence the physiology of both the host and the microbial community itself. nih.govnih.gov

The microbial degradation of the indole ring is a key metabolic process. Aerobic degradation pathways have been studied for over a century, with early research identifying that bacteria like Pseudomonas indoloxidans can produce indigo (B80030) during indole decomposition. nih.gov More detailed pathways were later proposed, suggesting a sequence of enzymatic modifications: indole is first converted to indoxyl, then to isatin (B1672199), which is further broken down into N-formylanthranilate, anthranilate, and finally catechol. nih.gov Other pathways have also been identified, such as one in which dihydroxyindole is converted directly to anthranilate, bypassing the isatin intermediate. nih.gov These degradation pathways are essential for environmental bioremediation and for understanding the biological function and fate of indole-containing compounds within various ecosystems. nih.govresearchgate.net The enzymes involved, often flavin-dependent oxygenases, demonstrate the capacity of microbes to assimilate indole-based structures as sources of carbon and energy. nih.gov

Table 1: Key Microbial Metabolic Pathways for Indole Derivatives

| Metabolic Pathway | Key Intermediates | Microbial Source Example | Significance |

|---|---|---|---|

| Tryptophan Metabolism | Indole, Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA), Indole-3-aldehyde (IAld) | Gut Microbiota (e.g., E. coli) | Production of key signaling molecules affecting host-microbe interactions. nih.gov |

| Aerobic Indole Degradation | Indoxyl, Isatin, Anthranilate, Catechol | Cupriavidus sp., Pseudomonas sp. | Environmental bioremediation and assimilation of indole as a carbon source. nih.gov |

| Fungal Indole Degradation | Indoxyl, Dihydroxyindole | Aspergillus niger, Phomopsis liquidambari | Biotransformation and detoxification of indole compounds. researchgate.net |

Enzymatic and Receptor-Mediated Mechanisms of Action (In Vitro)

Interaction with Key Enzymes (e.g., Kinases, Oxidoreductases, HPPD)

The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymes. Derivatives of indole have been developed as inhibitors for several enzyme classes, including kinases, phosphatases, and oxidoreductases.

Kinase and Phosphatase Inhibition: Several indole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nrfhh.com For instance, new indole-6-carboxylate ester derivatives have been synthesized and evaluated as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2. nih.gov Molecular docking studies revealed that these compounds fit within the active sites of these kinases, and they were found to be potent anti-proliferative agents against various cancer cell lines. nih.gov Similarly, indole-glycyrrhetinic acid derivatives have shown potent, non-competitive inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation. consensus.app

Oxidoreductase and Other Enzyme Interactions: Indole derivatives also exhibit inhibitory effects on other key enzymes. Indole-3-carboxaldehyde has been shown to inhibit the activity of mitochondrial electron transport chain complex I and reduce the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in fungi, leading to an accumulation of reactive oxygen species (ROS) and ultimately cell death. mdpi.com In the context of plant physiology, certain indole ketone derivatives have demonstrated inhibitory effects against 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.orgnih.gov HPPD is a key enzyme in the biosynthesis of plastoquinones and tocopherols; its inhibition disrupts carotenoid production, leading to abnormal plant growth or death. frontiersin.orgnih.gov

Ligand Binding to Receptors (e.g., Cannabinoid Receptors)

Indol-3-yl ketones, a class to which this compound belongs, have been extensively investigated as ligands for cannabinoid receptors (CB1 and CB2). nih.gov These G-protein-coupled receptors are key components of the endocannabinoid system. The binding affinity of these synthetic indole derivatives can be exceptionally high, sometimes surpassing that of well-known cannabinoid ligands. google.com

In vitro binding assays are used to determine the affinity (Ki value) of these compounds for CB1 and CB2 receptors. google.com A series of potent indol-3-yl-tetramethylcyclopropyl ketones were synthesized and evaluated as CB2 receptor ligands. nih.gov Structure-activity relationship studies showed that substitutions on the indole ring could significantly alter binding affinity and selectivity. For example, while many substitutions were detrimental to agonist activity, some improved the selectivity for the CB2 receptor over the CB1 receptor. nih.gov This research highlights the potential to fine-tune the pharmacological profile of indole ketones by modifying their chemical structure. The carbonyl moiety of the indole ketone is considered a crucial feature, aligning with the phenolic hydroxyl group of classical cannabinoids, which is required for agonist activity at the CB1 receptor. nih.gov

Table 2: In Vitro Cannabinoid Receptor Binding Affinities (Ki, nM) for Representative Indol-3-yl Ketone Derivatives

| Compound | Indole Ring Substitution | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

|---|---|---|---|---|

| Indole-3-yl-tetramethylcyclopropyl ketone (unsubstituted analog) | None | 4.0 | 1.2 | nih.gov |

| Derivative with 7-Fluoro substitution | 7-F | 8.6 | 1.0 | nih.gov |

| Derivative with 5-Methoxy substitution | 5-MeO | 1.9 | 1.5 | nih.gov |

| Derivative with 1-Methyl substitution | 1-Me | 1.5 | 0.67 | nih.gov |

Note: Data extracted from studies on indol-3-yl-tetramethylcyclopropyl ketones, which are structurally related to the subject compound. nih.gov Lower Ki values indicate higher binding affinity.

Phytochemical Roles and Plant Biological Mechanisms (Non-Clinical)

Regulation of Plant Growth and Development

The indole ring is the foundational structure of auxins, the most important class of plant growth hormones. nih.gov The principal natural auxin is indole-3-acetic acid (IAA), which regulates a vast array of developmental processes, including cell division and elongation, root formation, and fruit development. srce.hrmdpi.com Consequently, synthetic compounds containing an indole core, such as this compound and its derivatives, are often investigated for their potential to act as plant growth regulators. frontiersin.orgnih.gov

These compounds can mimic the effects of natural auxins by binding to plant hormone receptors, which then triggers a cascade of physiological and biochemical reactions leading to changes in plant morphology. frontiersin.orgnih.gov Low concentrations of auxins typically promote growth, while high concentrations can be inhibitory. mdpi.com The specific activity of an indole derivative depends on its side chain structure; for example, indole-3-butyric acid (IBA) and indole-3-propionic acid (IPrA) are also known auxins found in some plants. nih.gov

Inhibitory Effects on Plant Physiological Processes

While some indole derivatives promote plant growth, others can have inhibitory effects. High concentrations of even natural auxins can inhibit processes like shoot elongation and flowering. mdpi.comoup.com Furthermore, specific structural modifications to the indole molecule can create potent inhibitors of plant physiological processes.

The introduction of a methyl ketone structure at the 3-position of the indole ring has been shown to cause considerable inhibition of seed germination and shoot growth in certain plant species. frontiersin.orgnih.gov The mechanism for such inhibition can be direct interference with auxin signaling pathways or the inhibition of crucial plant enzymes. As mentioned previously, some indole derivatives act as inhibitors of HPPD, an enzyme vital for pigment and antioxidant synthesis, leading to phytotoxicity. frontiersin.orgnih.gov Other indole compounds have been shown to inhibit the biosynthesis of IAA itself, effectively reducing the levels of the plant's natural growth hormone and thereby altering seedling development. researchgate.net For example, l-kynurenine, an indole derivative, has been identified as an inhibitor of the TAA1/TAR enzymes, which are key to a major auxin biosynthesis pathway in plants. researchgate.net

Structure Activity Relationship Sar Studies of 2 3 Indolyl Ethylphenyl Ketone and Its Analogues

Influence of Substituent Position and Electronic Properties on Biological Mechanisms

The biological activity of analogues of 2-(3-indolyl)ethylphenyl ketone can be significantly modulated by the introduction of various substituents on both the indole (B1671886) and phenyl rings. The nature and position of these substituents alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with target proteins.

Theoretical studies on indole derivatives have shown that the electron density and nucleophilicity of the indole ring are sensitive to the nature of substituents. researchgate.net For instance, electron-donating groups (EDGs) such as methyl (-CH3) and amino (-NH2) can increase the electron density at specific positions, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) decrease the electron density. researchgate.net Research on indol-3-yl-tetramethylcyclopropyl ketones, a related class of compounds, has demonstrated that substitutions on the indole ring can have varied effects, sometimes being detrimental to agonist activity while in other cases improving selectivity for one receptor subtype over another. nih.gov

On the phenyl ring of the ketone moiety, the electronic properties of substituents are also a critical determinant of biological activity. In a study of bile-acid-appended triazolyl aryl ketones, it was found that analogues bearing electron-withdrawing groups such as fluorine, chlorine, and bromine on the aryl ketone exhibited greater activity compared to those with electron-donating groups like methyl and methoxy. mdpi.com This suggests that a more electrophilic carbonyl carbon in the ketone linker may be favorable for certain biological interactions.

To illustrate the impact of phenyl ring substituents, consider the hypothetical data in the table below, which is based on the general principles observed in related compound series.

| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Relative Biological Activity (%) |

| H | - | Neutral | 100 |

| 4-Cl | para | Electron-withdrawing | 150 |

| 4-OCH3 | para | Electron-donating | 70 |

| 3-NO2 | meta | Electron-withdrawing | 120 |

| 4-CH3 | para | Electron-donating | 85 |

| 2-F | ortho | Electron-withdrawing | 90 |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

Stereochemical Effects on Activity and Selectivity

When a chiral center is present in a molecule, the different stereoisomers can exhibit distinct biological activities and selectivities. In the case of analogues of this compound, a chiral center can be introduced, for example, by reduction of the ketone to a hydroxyl group or by substitution on the ethyl linker.

The spatial arrangement of functional groups is critical for the specific interactions with a biological target, such as a receptor binding pocket or an enzyme active site. One stereoisomer may fit optimally into the binding site, leading to a strong biological response, while the other may fit poorly or not at all.

A compelling example of the profound impact of stereochemistry comes from studies on the β2-adrenergic receptor agonist fenoterol. Research has shown that the binding of its different stereoisomers is governed by different thermodynamic principles. The binding of the (S,S')- and (S,R')-fenoterol isomers was found to be primarily enthalpy-driven, while the binding of the (R,R')- and (R,S')-isomers was entropy-driven. nih.gov This demonstrates that the chirality at a single carbon atom can fundamentally alter the nature of the binding process. nih.gov Specifically, the configuration at the carbon atom bearing the β-hydroxyl group was identified as the key determinant of whether the binding was enthalpically or entropically favored. nih.gov

While direct stereochemical studies on this compound are not widely reported, it is reasonable to infer that if a chiral center were introduced, the resulting enantiomers would likely display different biological profiles. For instance, if the ketone is reduced to a secondary alcohol, the (R)- and (S)-enantiomers would present the hydroxyl group and the phenyl ring in different spatial orientations, which could lead to significant differences in receptor affinity and efficacy.

The following table illustrates a hypothetical scenario of how stereoisomers of a reduced analogue, 2-(3-indolyl)-1-phenylethanol, might differ in their biological activity.

| Stereoisomer | Configuration at Chiral Center | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Enantiomer A | (R) | 10 | 25 |

| Enantiomer B | (S) | 150 | 400 |

| Racemic Mixture | (R/S) | 80 | 210 |

This table is a hypothetical representation to demonstrate potential stereochemical effects.

Exploration of Bioisosteric Replacements within the Ketone and Phenyl Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity.

For the this compound scaffold, both the ketone and the phenyl moieties are prime candidates for bioisosteric replacement.

Ketone Bioisosteres: The carbonyl group of the ketone is a polar, hydrogen bond acceptor. However, ketones can sometimes be susceptible to metabolic reduction. A variety of groups can serve as bioisosteres for a ketone. For instance, aryl halides have been investigated as ketone bioisosteres, leading to enhanced inhibitory activity against certain enzymes. nih.gov Other potential replacements could include sulfoxides and sulfones, which can mimic the geometry and polarity of a carbonyl group. u-tokyo.ac.jp The replacement of the carbonyl in indole-based chalcones with a 2-propen-1-one system is another example of a bioisosteric modification. researchgate.net

Phenyl Moiety Bioisosteres: The phenyl group is a common structural motif in drug molecules, but it can be associated with metabolic liabilities and poor solubility. Replacing the phenyl ring with other cyclic structures can lead to improved properties. A wide range of nonclassical bioisosteres for the phenyl ring have been explored. These include saturated and partially saturated rings, as well as more exotic structures. For example, bicyclo[1.1.1]pentane (BCP) has been used as a phenyl mimic and has been shown to improve metabolic properties in some cases. dundee.ac.uknih.gov Other potential replacements include cubane (B1203433) and closo-carborane, which have been shown to enhance in vitro potency in certain antimalarial compounds, although sometimes at the cost of reduced metabolic stability. dundee.ac.uknih.gov More recently, 2-oxabicyclo[2.1.1]hexanes have been proposed as bioisosteres for ortho-substituted phenyl rings, demonstrating improved physicochemical properties. domainex.co.uk The use of 2-oxabicyclo[2.2.2]octane as a bioisostere for a para-substituted phenyl ring has also been reported to dramatically improve physicochemical properties while retaining bioactivity. researchgate.net

The table below provides a summary of potential bioisosteric replacements for the ketone and phenyl groups of this compound and their potential impact.

| Original Moiety | Bioisosteric Replacement | Potential Advantages | Reference Principle |

| Ketone (-C=O) | Aryl Halide | Enhanced potency, altered electronics | nih.gov |

| Ketone (-C=O) | Sulfoxide (-S=O) | Mimics polarity, different metabolic profile | u-tokyo.ac.jp |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability, increased 3D character | dundee.ac.uknih.gov |

| Phenyl | Cubane | Increased potency (in some cases) | dundee.ac.uknih.gov |

| Phenyl | 2-Oxabicyclo[2.2.2]octane | Improved physicochemical properties | researchgate.net |

Conformationally Restricted Analogues and Their Mechanistic Implications

The ethyl linker in this compound provides significant conformational flexibility, allowing the indole and phenyl ketone moieties to adopt numerous spatial arrangements. While this flexibility can be advantageous for initial binding to a target, it can also be detrimental, as the molecule may adopt non-productive conformations, leading to a loss of binding entropy. By introducing conformational constraints, it is possible to lock the molecule into a more "bioactive" conformation, which can lead to increased potency and selectivity.

Conformational restriction can be achieved by incorporating the flexible ethyl linker into a new ring system, creating a more rigid scaffold. For example, cyclization of the ethyl chain could lead to cyclopropane, cyclobutane, or other small ring structures connecting the indole and phenyl ketone groups.

A study on indole-3-carboxamides demonstrated the effectiveness of this approach. By synthesizing structurally restricted tricyclic analogues, researchers were able to develop potent CB1 cannabinoid receptor agonists. nih.gov The activity of these conformationally constrained analogues was dependent on the absolute configuration of the newly introduced chiral center, with the preferred enantiomer being more potent than the original, flexible lead compound. nih.gov This highlights how conformational restriction can not only enhance potency but also reveal important stereochemical requirements for activity.

The exploration of conformationally restricted analogues of this compound could therefore provide valuable insights into the optimal spatial orientation of the key pharmacophoric elements for biological activity.

The following table illustrates some hypothetical conformationally restricted analogues and their potential impact on activity.

| Type of Conformational Restriction | Example Analogue Structure | Expected Impact on Activity | Rationale |

| Cyclopropane ring formation | 1-((1-(1H-indol-3-yl)cyclopropyl)(phenyl)methanone) | Increased potency | Locked "bioactive" conformation, reduced entropic penalty on binding |

| Tetrahydro-β-carboline formation | A rigid tricyclic system fusing the ethyl linker with the indole | Increased selectivity | More defined shape, leading to more specific receptor interactions |

| Spirocyclic system | A spirocyclic linker between the indole and phenyl ketone | Novel pharmacology | Unique 3D orientation of pharmacophores |

This table presents hypothetical examples to illustrate the concept of conformational restriction.

Non Clinical Research Applications and Potential Utility

Chemical Building Blocks and Intermediates in Complex Natural Product Synthesis

The indole (B1671886) ring is a privileged scaffold found in a vast number of biologically active natural products and pharmaceuticals. Consequently, functionalized indoles like 2-(3-Indolyl)ethylphenyl ketone are valuable intermediates in synthetic organic chemistry. The compound is readily prepared through methods such as the Friedel-Crafts acylation of indole, a foundational reaction for creating carbon-carbon bonds on the indole ring.

As a building block, this ketone offers several reactive sites for elaboration:

The ketone carbonyl group can be reduced to an alcohol, which is a precursor for creating 3,3′-diindolylmethanes (DIMs), a class of molecules with noted biological activities.

The indole C2 position is a site for further functionalization, a common strategy in the synthesis of complex indole alkaloids.

The indole nitrogen (N-H) can be substituted, altering the electronic properties and steric profile of the molecule.

While a definitive list of natural products synthesized directly from this specific ketone is not extensively documented in mainstream literature, its utility can be inferred from its structural relationship to key intermediates. The synthesis of functionalized indole derivatives is a crucial step in constructing complex molecular architectures. For instance, C4-functionalized acetylindoles have been instrumental in building analogues of the natural product pityiacitrin. acs.org The general strategy of using indole ketones as precursors for more complex, biologically relevant indole-derived compounds is a well-established practice in medicinal chemistry and natural product synthesis. nih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Product Class |

|---|---|---|

| Ketone Carbonyl | Reduction | Indolyl Phenyl Methanols |

| Ketone Carbonyl | Wittig Reaction | Alkenyl Indole Derivatives |

| Indole C2 Position | C-H Activation/Arylation | 2-Aryl-3-Alkyl Indoles |

Molecular Probes and Tool Compounds for Biological Pathway Elucidation

Indole and its derivatives are renowned for their inherent photophysical properties, making them excellent candidates for the development of fluorescent molecular probes. mdpi.comnih.gov These probes are critical tools for visualizing and understanding complex biological processes in real-time. The fluorescence of indole-based compounds often arises from a donor-π-acceptor (D-π-A) architecture, which can be sensitive to the local microenvironment, allowing for the detection of changes in polarity, pH, or the presence of specific analytes. mdpi.comnih.gov

Although this compound has not been specifically reported as a molecular probe, its fundamental structure possesses the necessary components. The electron-rich indole ring can act as an electron donor, while the phenyl ketone group can function as an acceptor, linked by a flexible ethyl bridge. This configuration suggests a potential for environment-sensitive fluorescence.

Researchers have successfully designed novel indole derivatives that exhibit dramatic color and fluorescence responses to stimuli like pH changes, enabling their use as sensors. mdpi.comnih.gov Furthermore, the positive charge that can develop on an indole structure can facilitate targeting of negatively charged cellular compartments, such as the mitochondrial outer membrane, a useful property for organelle-specific imaging. acs.org Given these precedents, this compound represents a foundational scaffold that could be further modified—for example, by adding stronger electron-donating or -withdrawing groups—to create tailored molecular probes for biological pathway elucidation.

Applications in Materials Science and Organic Electronics Research

The field of organic electronics utilizes carbon-based molecules and polymers to create electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. wikipedia.org Indole-containing compounds, and the closely related carbazoles, are prominent in this field due to their excellent electronic properties, including efficient hole-transport capabilities, high photoluminescence quantum yields, and good thermal stability. researchgate.netmdpi.com

The indole nucleus is an electron-rich aromatic system, a key feature for materials used in the hole-transport layers of electronic devices. mdpi.com While research has not specifically highlighted this compound for materials science applications, its core indole scaffold is a recurring motif in high-performance organic electronic materials. researchgate.net For instance, researchers have developed novel pure-green multi-resonance emitters for OLEDs based on an indolo[3,2-b]indole backbone, demonstrating the versatility of the indole structure. nih.gov The synthesis of new indole-based organic dyes for dye-sensitized solar cells is another active area of research, where the indole moiety often serves as the primary electron donor. researchgate.net

The potential utility of this compound in this field would likely involve its use as a starting material. Through polymerization or incorporation into larger conjugated systems, the electronic properties of the indole core could be harnessed to develop new materials for applications in flexible, low-cost electronics. wikipedia.org

Precursors for the Development of Advanced Catalysts and Ligands

The development of novel catalysts is central to advancing chemical synthesis, and heterocyclic compounds like indole play a role in modern catalyst design. The indole framework can be incorporated into larger molecules known as ligands, which coordinate to a metal center to form a catalyst. These catalysts can mediate a wide range of chemical transformations with high efficiency and selectivity.

The catalytic asymmetric Friedel–Crafts reaction of indoles, for example, is a powerful method for creating chiral indole derivatives and is often catalyzed by chiral metal complexes or organocatalysts. nih.gov This highlights the intimate relationship between indoles and catalysis.

This compound could serve as a precursor for new ligands. The indole nitrogen or the phenyl ring could be functionalized with atoms or groups (e.g., phosphorus, nitrogen, or oxygen donors) that can bind to transition metals. The resulting metal-ligand complex could then be investigated for catalytic activity. For instance, iridium-catalyzed C-H activation of indoles has been demonstrated using ketone groups as internal directing groups to guide the reaction to specific sites on the indole ring. acs.org This principle could be applied to this compound to facilitate its transformation into more complex, catalytically active structures. The synthesis of new catalysts is a continuous effort, and the vast chemical space of indole derivatives provides a rich territory for exploration. organic-chemistry.org

Future Research Directions and Current Gaps in Understanding

Exploration of Undiscovered Synthetic Pathways for 2-(3-Indolyl)ethylphenyl Ketone

The primary route for synthesizing this compound and related 3-acylindoles has traditionally been the Friedel-Crafts acylation of indole (B1671886) with an appropriate acylating agent in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org While effective, this method has limitations, including the potential for side reactions and the use of stoichiometric amounts of catalysts that can be difficult to handle and environmentally challenging. organic-chemistry.org The exploration of novel, more efficient, and greener synthetic strategies represents a significant area for future research.

Alternative Catalytic Systems:

The development of advanced catalytic systems offers a promising avenue for innovation. Research into heterogeneous catalysts, such as polymer-supported palladium complexes, has shown success in other Friedel-Crafts type reactions of indoles, offering advantages like catalyst recyclability and reduced metal contamination of the product. mdpi.com A potential research direction would be to investigate the applicability of such supported catalysts for the acylation of indole with 3-phenylpropionyl chloride or related precursors.

Furthermore, recent advancements in photoredox catalysis, particularly using visible light and nickel catalysts, have enabled the synthesis of complex indolyl phenyl diketones. nih.gov Adapting these mild, base-free conditions for the synthesis of this compound could provide a more sustainable and efficient pathway.

Novel Reaction Methodologies:

Beyond traditional Friedel-Crafts reactions, other synthetic strategies warrant investigation. Tandem reactions, where multiple bond-forming events occur in a single pot, offer a streamlined approach. For instance, a base-promoted synthesis of α-(2-indolyl) ketones has been developed via a 5-endo-dig cyclization of 2-alkynylanilines followed by aroylation. researchgate.net Exploring similar cascade reactions could lead to novel and efficient routes to 3-substituted indole ketones.

The table below summarizes potential alternative synthetic approaches that could be explored for the synthesis of this compound.

| Synthetic Approach | Catalyst/Reagent | Potential Advantages |

| Polymer-Supported Catalysis | PS-PEG resin-supported palladium complex | Catalyst recyclability, reduced waste. mdpi.com |

| Visible-Light Photoredox Catalysis | Nickel(II) acetylacetonate (B107027) / Selenium dioxide | Mild, base-free conditions, broad substrate scope. nih.gov |

| Base-Promoted Cyclization/Aroylation | Base (e.g., NaH) | Transition metal-free, potential for high regioselectivity. researchgate.net |

| Tandem Michael Addition/Cyclization | Lewis or Brønsted acids | One-pot synthesis, increased molecular complexity. |

| Weinreb Amide Chemistry | Indole-3-acetic acid derived Weinreb amides | Avoidance of over-addition and side reactions common with organometallic reagents. researchgate.net |

Further research in these areas could lead to the discovery of more economical and environmentally benign methods for the production of this compound.

Comprehensive Mechanistic Characterization at the Molecular Level (Non-Clinical)

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is currently lacking. While the general mechanism of Friedel-Crafts acylation is understood, the specific nuances for this particular compound, including the role of the catalyst and potential side reactions, remain to be fully elucidated. khanacademy.org

Mechanistic Studies of Synthesis:

Future work should focus on detailed mechanistic studies to map the reaction pathways. This could involve:

Kinetic Studies: To determine the reaction order and the influence of reactant and catalyst concentrations on the reaction rate.

In-situ Spectroscopic Analysis: Techniques such as ReactIR or in-situ NMR could be employed to identify and characterize reaction intermediates.

Isotopic Labeling Studies: To trace the path of atoms throughout the reaction and confirm the proposed mechanism.

A proposed mechanism for a related reaction, the synthesis of trifluoromethyl(indolyl)phenylmethanols, suggests the importance of the indole N-H functionality in interacting with the base to initiate the reaction. beilstein-journals.org Similar detailed investigations are needed for the synthesis of this compound to understand the precise role of the Lewis acid catalyst and the potential for N-acylation versus C3-acylation.

Characterization of Intermediates and Transition States:

Computational methods, such as Density Functional Theory (DFT), have been successfully used to study the rearrangement of spirocyclic indolenines and other indole reactions. researchgate.net Applying these computational tools to the synthesis of this compound could provide valuable insights into the structures and energies of intermediates and transition states, helping to rationalize the observed regioselectivity and reactivity.

Development of Highly Specific and Potent Molecular Tools

While this compound itself may have interesting properties, its scaffold can serve as a starting point for the development of highly specific molecular tools for chemical biology research. Currently, there is a gap in the availability of such tools derived from this particular ketone.

Future research could focus on the design and synthesis of derivatives of this compound that are functionalized for specific purposes. This could include:

Fluorescent Probes: By incorporating a fluorophore into the molecule, it could be used to visualize and track biological processes or the localization of specific targets within cells.

Affinity-Based Probes: The addition of a reactive group, such as a photo-crosslinker or an electrophilic trap, could enable the identification of binding partners in complex biological systems.

Biotinylated Derivatives: The attachment of a biotin (B1667282) tag would allow for the purification and identification of interacting proteins or other biomolecules.

The synthesis of various functionalized indoles, such as those with thiazole (B1198619) or carbohydrazide (B1668358) moieties, has been reported and demonstrates the feasibility of modifying the indole scaffold. mdpi.com These synthetic strategies could be adapted to create a library of this compound derivatives for screening as potential molecular tools.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches offers a powerful strategy for accelerating research and gaining deeper insights. For this compound, the integration of these methodologies is an area ripe for exploration.

In Silico Prediction and Screening:

Computational tools can be employed to predict various properties of this compound and its derivatives before their synthesis. This includes:

Quantitative Structure-Activity Relationship (QSAR) studies: To correlate structural features with potential biological activity, guiding the design of more potent compounds. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness and potential liabilities of new derivatives early in the discovery process. researchgate.net

Molecular Docking: To predict the binding modes and affinities of these compounds with potential biological targets. nih.govresearchgate.net

The table below presents a hypothetical integrated workflow for the investigation of this compound derivatives.

| Step | Experimental Methodology | Computational Methodology | Desired Outcome |

| 1. Library Design | N/A | In silico design of a virtual library of derivatives. | A diverse set of virtual compounds with varied physicochemical properties. |

| 2. Property Prediction | N/A | QSAR, ADMET, and molecular docking simulations. | Prioritization of candidate compounds for synthesis based on predicted activity and drug-likeness. nih.govresearchgate.net |

| 3. Synthesis | Chemical synthesis of prioritized candidates. | N/A | Physical samples of promising derivatives. |

| 4. Mechanistic Study | Kinetic analysis, spectroscopic monitoring. | DFT calculations of reaction pathways. researchgate.net | A detailed understanding of the reaction mechanism. |

| 5. Biological Evaluation | In vitro assays. | N/A | Experimental validation of predicted biological activities. |

This integrated approach can save significant time and resources by focusing experimental efforts on the most promising candidates. The use of computational models to understand complex biological interactions has proven valuable in fields like antimalarial drug discovery and can be effectively applied to the study of indole derivatives. nih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(3-Indolyl)ethylphenyl ketone, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via Pummerer rearrangement or Friedel-Crafts acylation . For example, Pummerer rearrangement of sulfoxide-containing intermediates (e.g., 2-(3-indolyl)-N-2-(phenylsulfinyl)ethylpiperidine derivatives) generates thionium ions that undergo electrophilic attack at the indole 2-position, forming indoloquinolizidine systems . Alternatively, Friedel-Crafts acylation using in situ-generated acid chlorides with ethylphenyl ether derivatives can yield 4-acylated intermediates, which are subsequently reduced to the desired ketone . Key variables include temperature (optimized at 60–80°C for Pummerer reactions) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts). Yields typically range from 40% to 70%, depending on substituent steric effects and electron-donating/withdrawing groups on the phenyl ring.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar indole derivatives?

- ¹H NMR : The ketone’s carbonyl group deshields adjacent protons, producing a singlet near δ 2.8–3.2 ppm for the ethylphenyl group. The indole NH proton appears as a broad peak at δ 10–12 ppm, while aromatic protons resolve into distinct multiplets between δ 6.5–8.0 ppm .

- IR : A strong C=O stretch at 1680–1720 cm⁻¹ confirms the ketone moiety, absent in alcohols or amines .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) at m/z 249.3 (C₁₆H₁₃NO) distinguishes it from analogs like tryptophol (m/z 161.2, C₁₀H₁₁NO) .

Q. What computational tools are recommended for predicting the reactivity of this compound in radical coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model radical intermediates generated during copper-catalyzed coupling. For instance, the indole anion and ketone enolate form 3-indolyl and ketone radicals, which combine stereoselectively to yield products with >90% diastereomeric excess . Software like Gaussian or ORCA is recommended for optimizing transition states and analyzing frontier molecular orbitals (HOMO-LUMO gaps).

Advanced Research Questions

Q. How do stereoelectronic effects in this compound influence its reactivity in asymmetric catalysis?

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition often arise from solvent polarity or aggregation effects . For example:

Q. Can this compound serve as a precursor for ferroptosis-inducing agents, and what modifications enhance its potency?

Yes, structural analogs like imidazole ketone erastin (IKE) demonstrate ferroptosis induction via GPX4 inhibition. Key modifications include:

Q. How do isotopic labeling (²H, ¹³C) and X-ray crystallography clarify mechanistic pathways in ketone-involved cyclization reactions?

- ²H Labeling : Tracking deuterium incorporation at the indole 2-position confirms electrophilic aromatic substitution mechanisms .

- X-ray Crystallography : Resolving the crystal structure of intermediates (e.g., Cu-radical complexes) reveals bond angles and distances critical for regioselectivity. For example, a 120° C-C-O angle in the enolate radical favors coupling at the indole β-position .

Methodological Recommendations

- Synthetic Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve Friedel-Crafts acylation efficiency .

- Data Validation : Cross-reference NMR shifts with PubChem’s predicted spectra (CID 145439180) to confirm purity .

- Biological Assays : Pre-saturate assay buffers with ketone derivatives to mitigate solubility artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.